(2s)-2,3-Diaminopropan-1-ol

Catalog No.
S13474517
CAS No.
M.F
C3H10N2O
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2s)-2,3-Diaminopropan-1-ol

Product Name

(2s)-2,3-Diaminopropan-1-ol

IUPAC Name

(2S)-2,3-diaminopropan-1-ol

Molecular Formula

C3H10N2O

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m0/s1

InChI Key

QHBWSLQUJMHGDB-VKHMYHEASA-N

Canonical SMILES

C(C(CO)N)N

Isomeric SMILES

C([C@@H](CO)N)N

(2s)-2,3-Diaminopropan-1-ol is a chiral organic compound with the molecular formula C₃H₁₀N₂O. It features two amino groups and one hydroxyl group, making it a versatile building block in organic synthesis. The compound exists as a colorless liquid or solid at room temperature and is soluble in water due to its polar functional groups. Its structure includes a three-carbon backbone with amine groups located at the second and third carbon atoms, contributing to its unique reactivity and biological properties .

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino groups can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Reductive Amination: This reaction can be utilized to synthesize more complex amines by reacting with aldehydes or ketones in the presence of reducing agents.
  • Acylation: The amino groups can be acylated to form amides, which can further react to yield more complex structures .

(2s)-2,3-Diaminopropan-1-ol exhibits notable biological activity. It has been studied for its potential role as a precursor in the synthesis of bioactive compounds such as peptides and alkaloids. The compound's structure allows it to interact with various biological targets, including enzymes and receptors. Its derivatives have shown antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical applications .

Several synthetic routes have been developed for (2s)-2,3-Diaminopropan-1-ol:

  • Starting from D-serine: This method involves the conversion of D-serine into 2,3-diaminopropanol through a series of chemical transformations including protection and deprotection steps .
  • Reductive Amination: This method uses aldehydes or ketones along with reducing agents to synthesize the compound from simpler precursors .
  • Eco-friendly Methods: Recent developments include mild synthetic routes using environmentally friendly reagents that minimize waste and enhance yield .

(2s)-2,3-Diaminopropan-1-ol finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
  • Agriculture: Its derivatives are explored for use as agrochemicals due to their potential bioactivity against pests and pathogens.
  • Material Science: The compound is investigated for its role in creating biodegradable polymers and other materials due to its functional groups .

Interaction studies involving (2s)-2,3-Diaminopropan-1-ol focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like:

  • NMR Spectroscopy: To observe conformational changes upon binding.
  • Molecular Docking Studies: To predict interaction sites and affinities with potential targets.

These interactions are crucial for understanding the compound's mechanism of action in biological systems .

(2s)-2,3-Diaminopropan-1-ol shares structural similarities with several other compounds, including:

Compound NameStructureUnique Features
1,3-Diaminopropan-2-olC₃H₈N₂OContains only one hydroxyl group; less sterically hindered.
2-Aminopropan-1-olC₃H₉NLacks a second amino group; primarily used in amine synthesis.
3-Aminopropan-1-olC₃H₉NSimilar structure but with different amino positioning; less versatile.
2,3-Diaminobutan-1-olC₄H₁₂N₂OLonger carbon chain; used in peptide synthesis but less common than (2s)-2,3-diaminopropan-1-ol.

The uniqueness of (2s)-2,3-Diaminopropan-1-ol lies in its specific arrangement of functional groups that allows it to participate in diverse

XLogP3

-2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

90.079312947 g/mol

Monoisotopic Mass

90.079312947 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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